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Compound of Interest

2-(2-Methoxyethyl)-2-
Compound Name:

methylmorpholine
CAS No.: 1485656-13-0
Cat. No.: B2368588

Get Quote

Executive Summary

This technical guide provides an in-depth solubility profile and characterization framework for 2-
(2-Methoxyethyl)-2-methylmorpholine (CAS: 959238-10-9). As a specialized morpholine
derivative featuring both a sterically hindering methyl group and a flexible methoxyethyl tail, this
compound represents a class of "amphiphilic scaffolds" critical in medicinal chemistry for tuning
lipophilicity and metabolic stability.

This document synthesizes theoretical physicochemical properties with field-proven
experimental protocols (OECD 105 compliant) to guide researchers in handling, formulating,
and purifying this intermediate.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-(2-Methoxyethyl)-2-methylmorpholine, one must
understand the competition between its polar core and lipophilic substituents.
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Structural Analysis

o Core Scaffold: Morpholine ring (Secondary amine + Ether oxygen).

¢ Modifications:

o C2-Methyl: Increases steric bulk and lipophilicity (

)

o C2-Methoxyethyl: Adds rotatable bonds and an additional hydrogen bond acceptor (ether

oxygen), enhancing water/alcohol affinity while maintaining organic solubility.

Calculated Properties (In Silico Consensus)

Note: Values are derived from structure-activity relationship (SAR) consensus for morpholine

ethers.
Property Estimated Value Impact on Solubility
_ Low MW favors high solubility
Molecular Weight 159.23 g/mol )
in most solvents.
Amphiphilic: Soluble in both
LogP (Octanol/Water) 04-09 ) ]
aqueous and organic media.
pH Sensitive: Becomes
pKa (Conjugate Acid) 8.1-8.4 cationic (highly water-soluble)
at pH < 6.0.
Moderate polarity; capable of
H-Bond Donors 1 (NH) specific solvation in protic

solvents.

H-Bond Acceptors

3 (2 Ethers, 1 Amine)

High affinity for water and
alcohols.

Solubility Profile by Solvent Class
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The following profile categorizes solvent compatibility based on "Like Dissolves Like" principles
and the compound's specific functional group interactions.

Polar Protic Solvents (High Solubility)

o Water: Miscible to Highly Soluble (>100 mg/mL).

o Mechanism: The morpholine nitrogen and two ether oxygens form extensive hydrogen
bond networks with water. Solubility increases drastically below pH 8 due to protonation of
the secondary amine.

e Methanol / Ethanol: Miscible.[1]

o Mechanism: Favorable dipole-dipole interactions and hydrogen bonding. Preferred
solvents for crystallization or stock solution preparation.

Polar Aprotic Solvents (High Solubility)

o DMSO / DMF: Miscible (>500 mg/mL).
o Mechanism: Strong dipole interactions solvate the polar morpholine core.
o Application: Ideal for biological assay stock solutions (10-100 mM).

e Dichloromethane (DCM) / THF: Highly Soluble.

o Mechanism: The organic "tail* (methoxyethyl) and methyl group provide sufficient
lipophilicity to dissolve readily in moderately polar organic solvents.

o Application: Standard solvents for extraction and chromatography.

Non-Polar Solvents (Low to Moderate Solubility)

e Hexanes / Heptane: Low Solubility (<10 mg/mL).

o Mechanism: The high polarity of the exposed amine and ether oxygens makes the
energetic cost of cavity formation in non-polar alkanes too high.
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o Application: Useful as an anti-solvent to precipitate the compound from DCM or Ethyl

Acetate.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical path development. You must
validate solubility empirically. The following protocols are adapted from OECD Guideline 105
and industry best practices.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

Use this method for precise solubility determination in formulation vehicles.

Reagents: HPLC-grade solvents, pH 7.4 Phosphate Buffer. Equipment: Orbital shaker, 0.45 pum
PTFE syringe filters, HPLC-UV/MS.

Workflow Logic:
Excess Solid Supersaturation Equilibration Remove Solids Phase Separation Supernatant Dilution Injection Quantification
Addition (24h @ 25°C) (Filtration/Centrifugation) (to Linear Range) (HPLC-UV/MS)

Click to download full resolution via product page
Figure 1: Step-by-step thermodynamic solubility assessment workflow.
Step-by-Step Procedure:

e Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid
remains visible (approx. 50-100 mg/mL target).

o Equilibration: Agitate at 25°C + 1°C for 24 hours. Note: For viscous liquids like this
morpholine derivative, ensure vigorous mixing to prevent oiling out.

o Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 um PVDF
filter (avoid nylon, which may bind amines).
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e Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC

against a standard curve.

Protocol B: pH-Dependent Profiling (Potentiometric
Titration)

Critical for ionizable amines to determine the intrinsic solubility (

) vs. pH-dependent solubility.
The solubility (
) at a specific pH is governed by the Henderson-Hasselbalch relationship:

Workflow Logic:

pH < 6.0 pH ~ 8.2 pH > 10.0
(Cationic Form) (Buffer Zone) (Neutral Form)

High Solubility| Variable
(Ionized) Equilibrium)

Solubility Outcome

Click to download full resolution via product page

Intrinsic Solubility (SO)
(Lipophilic Limit)

Figure 2: Impact of pH on the solubility state of the morpholine amine.

Procedure:

e Prepare a 10 mM stock solution in 0.1 M HCI.

e Titrate with 0.1 M NaOH while monitoring turbidity (via UV probe or nephelometry).

e Result: The pH at which precipitation ("crashing out") occurs is the
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(pH of maximum solubility). For this compound, expect precipitation to begin around pH 9-
10.

Applications & Handling
Synthesis & Extraction

e Reaction Solvent: Use THF or DCM. These dissolve the compound well but allow for easy
aqueous workup.

o Extraction: To extract from water, adjust aqueous layer to pH > 10 (using NaOH) to ensure
the amine is neutral, then extract into DCM or Ethyl Acetate.

Storage[2]

» Hygroscopicity: Morpholines are hygroscopic.[1][2][3] Store under nitrogen/argon in tightly
sealed vials.

 Stability: Avoid long-term storage in chlorinated solvents (DCM) to prevent slow
quaternization (N-alkylation) over months.

References

o OECD Guidelines for the Testing of Chemicals, Section 1.Test No. 105: Water Solubility.[4]
(1995).[5] OECD Publishing.

o PubChem Database.Morpholine Derivatives and Calculated Properties.[6] National Center
for Biotechnology Information.[7]

o Enamine.Shake-Flask Aqueous Solubility Assay Protocols.

e Bergstrom, C. A., et al.Accuracy of calculated pH-dependent aqueous drug solubility.
European Journal of Pharmaceutical Sciences (2004).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Solubility Profiling and Physicochemical
Characterization of 2-(2-Methoxyethyl)-2-methylmorpholine]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2368588/docs#solubility-profiling-
and-physicochemical-characterization-of-2-2-methoxyethyl-2-methylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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